![molecular formula C10H15ClN2O B3297543 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline CAS No. 895636-40-5](/img/structure/B3297543.png)
3-Chloro-4-[2-(dimethylamino)ethoxy]aniline
Overview
Description
“3-Chloro-4-[2-(dimethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C10H15ClN2O . It has a molecular weight of 214.69 . This compound is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the precursor 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde was synthesized by alkylation of the OH group of vanillin with 2-chloro-N,N-dimethylamine hydrochloride and K2CO3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14Cl2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Scientific Research Applications
Synthetic Methodologies
Research efforts have been focused on developing efficient synthetic routes for derivatives of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline and exploring their potential in various chemical transformations. For instance, studies have demonstrated the synthesis of related compounds through reactions involving high pressure hydrolysis and reduction, showcasing high yields and minimal environmental impact (Wen Zi-qiang, 2007). Another study highlights the ortho-selective chlorination of aryls under aqueous conditions, indicating the role of similar compounds as intermediates in organic synthesis (B. Vinayak et al., 2018).
Material Science and Optical Applications
In material science, the compound and its derivatives have been explored for their potential in creating nonlinear optical materials. The synthesis, growth, and comprehensive characterization of these materials, including their spectral, thermal, mechanical, and optical properties, have been documented. For example, a study on 4-chloro-4'dimethylamino-benzylidene aniline, a related compound, underscores its suitability as a third-order nonlinear optical material, suggesting applications in photonic and optoelectronic devices (S. Leela et al., 2009).
Potential Biological Activities
While direct applications in drug development are excluded from this discussion, the research has ventured into the synthesis of N-substituted indole derivatives showcasing antimicrobial activities. Such studies hint at the broader chemical utility of the compound's derivatives in probing biological systems and developing new antimicrobial agents (Tanveer MahamadAlli Shaikh & Habtamu Debebe, 2020).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
3-chloro-4-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDRPBRANFERPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


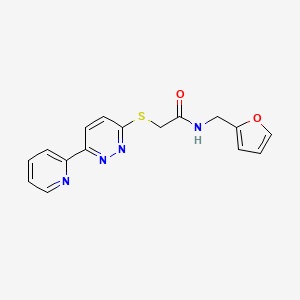
![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3297471.png)
![6-Acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3297479.png)
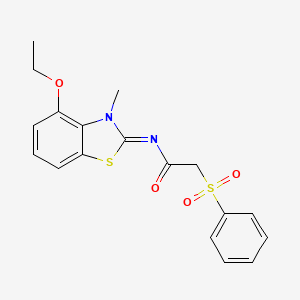



![Benzo[d]thiazole-7-carbonitrile](/img/structure/B3297532.png)
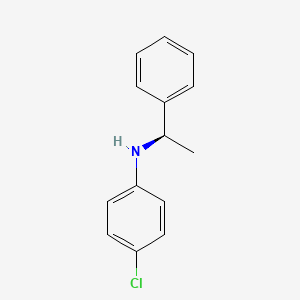
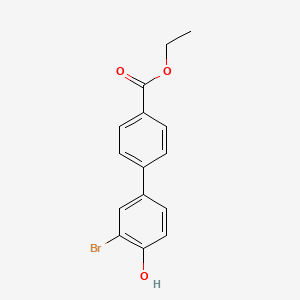
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3297551.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3297565.png)
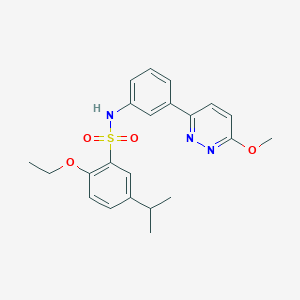
![4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297584.png)
